molecular formula C15H12FN3O2S B2753362 4-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-20-6

4-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2753362
M. Wt: 317.34
InChI Key: YWZZFSFMGTZECK-UHFFFAOYSA-N
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Description

“4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a chemical compound with the molecular formula C15H12FN3O2S and a molecular weight of 317.34. It is a derivative of benzothiazole, a class of sulfur-containing heterocycles that have been found in various marine and terrestrial natural compounds .


Synthesis Analysis

The synthesis of benzothiazole compounds, such as “4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide”, often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . In a study, new aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” can be analyzed using various analytical, physical, and spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures can be examined using the M06/6-311G+(d,p) function of density function theory .


Chemical Reactions Analysis

The chemical reactions involving “4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” can be complex and diverse. For instance, the ligands can be exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” can be determined through various methods. For instance, the spectral (UV Vis, FT-IR, and MS), as well as magnetic results, suggested their octahedral geometry .

Scientific Research Applications

Fluorescent Probes for Sensing Applications

One of the notable applications of compounds closely related to 4-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is their use in the development of fluorescent probes. The related compound, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole, has shown potential as a fluorescent probe for sensing magnesium and zinc cations. These compounds exhibit a large fluorescence enhancement under basic conditions, which is attributed to the high acidity of the fluorophenol moiety, indicating their sensitivity to pH changes and selectivity in metal cation detection (Tanaka et al., 2001).

Synthesis Methodology

The synthetic approaches to compounds within this chemical family have been explored, demonstrating the versatility and potential for targeted modifications to enhance specific properties. For example, 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide, a compound with a similar structure, was synthesized using a microwave-aided process, indicating the feasibility of efficient synthesis routes for related compounds (Santosa et al., 2019).

Antitumor Properties

Compounds in the benzohydrazide family, including derivatives of benzothiazoles, have been investigated for their antitumor properties. Specifically, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against certain human breast cancer cell lines, while being inactive against other types of cancer cells, suggesting a degree of specificity in their antitumor activity. This highlights the potential of fluorinated benzothiazoles and related compounds in pharmaceutical development for targeted cancer therapies (Hutchinson et al., 2001).

Prodrug Development

The development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles has been explored to overcome limitations posed by drug lipophilicity, indicating a strategy for enhancing the solubility and, potentially, the therapeutic index of such compounds. This approach has shown promise in preclinical evaluations, providing a pathway for the clinical development of benzothiazole-based anticancer agents (Bradshaw et al., 2002).

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, such as “4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide”, are anticipated to be significant due to their potent and significant biological activities and great pharmaceutical value . The relative order of medicinal studies was as follows: reference drugs > metal chelates > ligands .

properties

IUPAC Name

4-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-21-11-3-2-4-12-13(11)17-15(22-12)19-18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZZFSFMGTZECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide

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